Ethyl 2-(3-methoxyphenoxy)acetate
Overview
Description
Ethyl 2-(3-methoxyphenoxy)acetate is an organic compound with the molecular formula C11H14O4. It is a colorless to light yellow liquid that is used in various chemical syntheses and applications. The compound is known for its aromatic properties and is often utilized in the production of other chemical substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-methoxyphenoxy)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 3-methoxyphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methoxyphenoxyacetic acid.
Reduction: Formation of 2-(3-methoxyphenoxy)ethanol.
Substitution: Formation of various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-methoxyphenoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(3-methoxyphenoxy)acetate involves its interaction with various molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The pathways involved may include oxidative and reductive transformations, as well as conjugation reactions with other biomolecules.
Comparison with Similar Compounds
Ethyl 2-(3-methoxyphenoxy)acetate can be compared with other similar compounds such as:
Ethyl 2-(2-methoxyphenoxy)acetate: Similar in structure but with the methoxy group in a different position, leading to different chemical properties and reactivity.
Ethyl 2-(4-methoxyphenoxy)acetate: Another isomer with the methoxy group in the para position, which affects its physical and chemical characteristics.
Uniqueness
The unique positioning of the methoxy group in this compound imparts specific reactivity and properties that distinguish it from its isomers. This makes it particularly useful in certain synthetic applications where regioselectivity is important.
Properties
IUPAC Name |
ethyl 2-(3-methoxyphenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-14-11(12)8-15-10-6-4-5-9(7-10)13-2/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCXMLIHLKQOHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60615230 | |
Record name | Ethyl (3-methoxyphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60615230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82815-86-9 | |
Record name | Ethyl (3-methoxyphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60615230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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